molecular formula C17H22Cl2N4O4S B4320885 4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide CAS No. 889946-18-3

4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B4320885
CAS No.: 889946-18-3
M. Wt: 449.4 g/mol
InChI Key: ZTVXCXHPKWUCEW-UHFFFAOYSA-N
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Description

4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide is a complex organic compound with a molecular formula of C₁₇H₂₂Cl₂N₄O₄S and a molecular mass of 449.35 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring, a benzoyl group, and a sulfonyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide involves multiple steps, typically starting with the preparation of the benzoyl chloride derivative. This is followed by the introduction of the cyclopropylamino group through a nucleophilic substitution reaction. The final step involves the formation of the piperazine ring and the attachment of the dimethylcarboxamide group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzoyl and sulfonyl groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The piperazine ring can interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Similar compounds include other benzoyl and piperazine derivatives, such as:

  • 4-{2,4-dichlorobenzoyl}-N,N-dimethylpiperazine-1-carboxamide
  • 4-{2,4-dichloro-5-[(methylamino)sulfonyl]benzoyl}-N,N-dimethylpiperazine-1-carboxamide

Compared to these compounds, 4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide is unique due to the presence of the cyclopropylamino group, which can significantly alter its chemical and biological properties .

Properties

IUPAC Name

4-[2,4-dichloro-5-(cyclopropylsulfamoyl)benzoyl]-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N4O4S/c1-21(2)17(25)23-7-5-22(6-8-23)16(24)12-9-15(14(19)10-13(12)18)28(26,27)20-11-3-4-11/h9-11,20H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVXCXHPKWUCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101121309
Record name 4-[2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoyl]-N,N-dimethyl-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889946-18-3
Record name 4-[2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoyl]-N,N-dimethyl-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889946-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoyl]-N,N-dimethyl-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide
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4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide
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4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide
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4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide
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4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide
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4-{[2,4-dichloro-5-(cyclopropylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide

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